molecular formula C6H13NO3S B8641691 3-(cyclopropylamino)propane-1-sulfonic Acid CAS No. 720699-44-5

3-(cyclopropylamino)propane-1-sulfonic Acid

Cat. No.: B8641691
CAS No.: 720699-44-5
M. Wt: 179.24 g/mol
InChI Key: VLCUXLMAJCSBIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(cyclopropylamino)propane-1-sulfonic Acid is a useful research compound. Its molecular formula is C6H13NO3S and its molecular weight is 179.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

720699-44-5

Molecular Formula

C6H13NO3S

Molecular Weight

179.24 g/mol

IUPAC Name

3-(cyclopropylamino)propane-1-sulfonic acid

InChI

InChI=1S/C6H13NO3S/c8-11(9,10)5-1-4-7-6-2-3-6/h6-7H,1-5H2,(H,8,9,10)

InChI Key

VLCUXLMAJCSBIM-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCCCS(=O)(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1,3-propane sultone (2.246 g, 18.39 mmol) in THF (20.0 mL) was added cyclopropanamine (1.214 mL, 17.51 mmol) at room temperature. Upon completion of addition, the reaction mixture was stirred at 40° C. for 30 min, at which point the mixture became a thick white paste. At the conclusion of this period, the reaction mixture was vigorously stirred at 65° C. for 2 h. After cooling to room temperature, the resulting solid was collected by filtration to afford the tilted compound (0.522 g, 17% yield) as a white solid. 1H NMR (400 MHz, DMSO-d6) δ 8.67 (br. s, 1H), 3.12 (t, J=6.9 Hz, 2H), 2.72-2.63 (m, 1H), 2.60 (t, J=6.8 Hz, 2H), 2.51-2.46 (m, 1H), 1.97-1.85 (m, 2H), 0.79-0.70 (m, 4H).
Quantity
2.246 g
Type
reactant
Reaction Step One
Quantity
1.214 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
17%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.